molecular formula C225H342N60O66S1 B1149128 GASTRIC INHIBITORY POLYPEPTIDE (PORCINE) CAS No. 11063-17-5

GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)

Cat. No.: B1149128
CAS No.: 11063-17-5
M. Wt: 4975.55
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Description

Gastric inhibitory polypeptide, also known as glucose-dependent insulinotropic polypeptide, is a peptide hormone secreted by neuroendocrine cells in the proximal small intestine. It was first isolated in 1973 from the porcine small intestine. This hormone plays a crucial role in pancreatic insulin and glucagon secretion, and it is composed of 42 amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gastric inhibitory polypeptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods: In an industrial setting, the production of gastric inhibitory polypeptide involves recombinant DNA technology. The gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Gastric inhibitory polypeptide undergoes various chemical reactions, including:

    Oxidation: The peptide can undergo oxidation, particularly at methionine residues, which can affect its biological activity.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis techniques.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .

Scientific Research Applications

Gastric inhibitory polypeptide has numerous applications in scientific research:

Mechanism of Action

Gastric inhibitory polypeptide is often compared with other incretin hormones, such as glucagon-like peptide-1 (GLP-1). Both peptides stimulate insulin secretion, but they have distinct effects on glucagon production and lipid metabolism. Gastric inhibitory polypeptide has a glucagonotropic effect during hypoglycemia, while glucagon-like peptide-1 exhibits a glucagonostatic effect during hyperglycemia. Additionally, gastric inhibitory polypeptide directly stimulates lipogenesis, whereas glucagon-like peptide-1 indirectly promotes lipolysis .

Properties

CAS No.

11063-17-5

Molecular Formula

C225H342N60O66S1

Molecular Weight

4975.55

Origin of Product

United States

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